The compound can be sourced from various chemical databases and patent literature, including Benchchem and PubChem, which provide detailed descriptions and synthesis methods. It is classified under organic compounds, specifically as an aliphatic amine with potential applications in neuropharmacology due to its interaction with neurotransmitter systems.
The synthesis of 1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine typically involves several key steps:
Reaction conditions may vary but generally involve the use of solvents such as dimethylformamide or dichloromethane, along with catalysts to optimize yields. Key parameters include temperature control and reaction time to ensure high purity.
The molecular structure of 1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
C1CC1C(C2=CC(=CC=C2)F)N
TXLZGGFBECOOQB-UHFFFAOYSA-N
These structural representations provide insight into its spatial arrangement, which is critical for understanding its reactivity and interaction with biological targets.
1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine undergoes various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological properties.
The mechanism of action for 1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine primarily involves its interaction with neurotransmitter receptors in the central nervous system. The presence of the fluorine atom influences binding affinity and selectivity towards certain receptors, potentially modulating neurotransmission pathways.
Research indicates that compounds with similar structures may exhibit activity as orexin receptor antagonists, suggesting a role in sleep regulation and appetite control. Further studies are needed to elucidate specific pathways affected by this compound.
The physical and chemical properties of 1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications.
1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine has several potential applications:
1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine (CAS 1439896-90-8) represents a structurally specialized scaffold in neuropharmacology, integrating a fluorinated aryl system with a conformationally restricted cyclopropane ring. This compound, with the molecular formula C₁₁H₁₄FN and a molecular weight of 179.23 g/mol, exemplifies strategic molecular design to enhance blood-brain barrier (BBB) penetration and target engagement at serotonin receptors [1]. Its structural features—notably the meta-fluorinated benzyl group appended to a cyclopropanemethanamine core—enable precise interactions with G protein-coupled receptors (GPCRs), particularly 5-HT2C subtypes, which are critical for treating central nervous system (CNS) disorders like schizophrenia and addiction [2] [4]. The primary amine moiety serves as a key pharmacophore, mimicking endogenous neurotransmitters, while the cyclopropane ring imposes torsional constraints to optimize receptor fit .
Fluorinated cyclopropane derivatives emerged as pivotal scaffolds in CNS drug development following the withdrawal of non-selective serotonergic agents like fenfluramine, which caused valvulopathy due to 5-HT2B activation [2] [4]. The integration of fluorine into cyclopropane-containing compounds addressed twin challenges: enhancing metabolic stability and achieving receptor subtype selectivity. Early analogs like tranylcypromine exhibited monoamine oxidase inhibition but lacked specificity. Subsequent optimization yielded 2-phenylcyclopropylmethylamines (2-PCPMAs), where fluorination of the phenyl ring systematically improved 5-HT2C selectivity [4].
Generational Evolution of 2-PCPMAs:Table 1: Evolution of Fluorinated Cyclopropane Derivatives in 5-HT2C Agonism
Generation | Prototype Compound | Key Structural Features | 5-HT2C EC50 (nM) | Selectivity (vs. 5-HT2B) | Brain Penetration (LogBB) |
---|---|---|---|---|---|
First | (+)-1 (2-Phenyl derivative) | Unsubstituted phenyl | 5.2 | 7-fold | -0.04 |
Second | 6 (5-Fluoro-2-methoxy) | Ortho-alkoxy, para-fluoro | 23 | >100-fold | -0.04 |
Third | (+)-21b (This compound analog) | Meta-alkyl/fluoro, fluorocyclopropane | 8.0 | No detectable activity | 0.26 |
The third-generation compound (+)-21b—structurally analogous to 1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine—exemplifies this progress. Its meta-substituted fluorophenyl group and optimized cyclopropane configuration eliminated detectable 5-HT2B agonism while maintaining high 5-HT2C potency (EC50 = 8.0 nM) [4]. Fluorine’s role extended beyond steric tuning; it increased lipophilicity (cLogP = 2.07) and LogBB (0.26), facilitating CNS uptake [9]. The cyclopropane ring further blocked oxidative metabolism at benzylic positions, a common degradation pathway for non-fluorinated analogs [4].
The 3-fluorophenyl moiety in this compound is not a passive aromatic unit but a dynamic modulator of electronic and steric properties. Positioned meta to the benzyl attachment point, fluorine avoids direct steric clashes with receptor subpockets while exerting strong electron-withdrawing effects. This polarizes the aromatic ring, enhancing π-stacking interactions with 5-HT2C transmembrane domains like Phe3276.51 [4] [7]. Crucially, meta-fluorination minimizes interference with the amine pharmacophore’s basicity (pKa ~9.5), preserving its capacity for salt-bridge formation with Asp1343.49 in the receptor’s orthosteric site .
Substituent Effects on 5-HT2C Activity:Table 2: Impact of Meta-Substituents on Pharmacological Profiles
R3 Substituent | 5-HT2C EC50 (nM) | 5-HT2B Agonism | 5-HT2A Selectivity (Fold) | cLogP |
---|---|---|---|---|
None (H) | 5.2 | Moderate | 1 | 1.59 |
F (3-Fluoro) | 4.7 | Moderate | 2 | 1.87 |
CH3 (3-Methyl) | 8.0 | None detectable | 20 | 2.07 |
Cl (3-Chloro) | 15 | High | 3 | 2.35 |
Data reveal that 3-methyl substitution (as in (+)-21b) achieves optimal selectivity—abolishing 5-HT2B activity while retaining 5-HT2C potency. Fluorine’s smaller van der Waals radius (1.47 Å vs. chlorine’s 1.75 Å) reduces hydrophobic mismatch but may permit minor 5-HT2B engagement. The 3-fluorophenyl group thus serves as a versatile platform for tuning selectivity: its moderate dipole moment (1.41 D) balances membrane permeability and target affinity, whereas bulkier halogens like bromine impair efficacy (EC50 = 312 nM) [4]. Conformational analysis shows the meta-fluorine projects orthogonally to the cyclopropane plane, minimizing torsional strain and maximizing receptor complementarity [7].
The cyclopropane ring in 1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine acts as a strategic conformational lock, enforcing a bent geometry that mimics the folded conformation of endogenous serotonin’s ethylamine chain. This constraint reduces the entropic penalty upon GPCR binding, enhancing affinity and signaling bias [8]. In 5-HT2C agonists, the cyclopropane’s rigidity orients the primary amine toward intracellular Gq-protein coupling domains while sterically occluding β-arrestin recruitment—a mechanism critical for developing non-hallucinogenic antipsychotics .
Mechanistic Advantages:
Synthetic routes to such compounds leverage transition metal-catalyzed [2+1]-cycloadditions, as in the rhodium-mediated reaction of 3-fluorostyrenes with diazo compounds to install the cyclopropane ring stereoselectively [6]. Molecular docking confirms the cyclopropane’s role: in 5-HT2C, its methylene group forms hydrophobic contacts with Val1353.50, positioning the 3-fluorobenzyl group within a subpocket lined by Phe3276.51 and Ser1393.54 [4]. This precise orientation underpins the scaffold’s utility in designing CNS-targeted GPCR modulators with minimized off-target risks.
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7